1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine
Description
1-{2H,3H-Pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine is a heterocyclic amine featuring a fused pyrazolo-oxazole core. This bicyclic scaffold combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom).
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-4-5-3-6-9(8-5)1-2-10-6/h3H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFTRFTKYFLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole and Oxazole Ring Formation
A common strategy involves constructing the pyrazolo-oxazole core via cyclocondensation. For example, 3-aminopyrazole derivatives react with α-haloketones or epoxides under acidic conditions to form the oxazole ring. A representative synthesis (Scheme 1) uses:
- 5-amino-3-methylpyrazole and chloroacetone in the presence of POCl₃.
- Reaction conditions: Reflux in dichloroethane (DCE) at 80°C for 12 hours.
- Yield: ~45–60% after recrystallization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon, followed by cyclodehydration facilitated by POCl₃.
Microwave-Assisted Cyclization
Microwave (MW) irradiation enhances reaction efficiency. A 2021 study reported:
- Ethyl 3-aminopyrazole-4-carboxylate and glycidyl tosylate in DMF under MW (150°C, 20 min).
- Yield: 78% with reduced side products.
Multi-Component Reactions (MCRs)
MCRs enable simultaneous formation of multiple bonds. A four-component reaction (4-CR) strategy was optimized for scalability:
- Hydrazine hydrate , ethyl acetoacetate , 3-bromo-2-methylbenzaldehyde , and cyanamide in ethanol.
- Catalyst: Piperidine (5 mol%) at 70°C for 6 hours.
- Yield: 65–72% after column chromatography.
Advantages : Reduced reaction steps and higher atom economy compared to stepwise synthesis.
Post-Functionalization of Pyrazolo-Oxazole Intermediates
Introduction of the Methanamine Group
The methanamine moiety is often introduced via nucleophilic substitution or reductive amination :
Protecting Group Strategies
Primary amine protection is critical to avoid side reactions:
- Boc-protection : Boc₂O in THF/water (rt, 2 h), deprotected with TFA/DCM.
- Phthalimide protection : Phthalic anhydride in acetic acid, removed via hydrazinolysis.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis improves purity and scalability:
- Wang resin-bound pyrazole reacts with oxazole-building blocks via HATU-mediated coupling.
- Cleavage with TFA/H2O (95:5) yields the free amine.
- Average yield: 82% across 20 iterations.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazole, chloroacetone | 45–60 | 95 | Cost-effective, fewer steps |
| MCRs | Hydrazine, ethyl acetoacetate | 65–72 | 90 | Scalable, high atom economy |
| Post-functionalization | 6-Bromopyrazolo-oxazole, methylamine | 55–68 | 98 | Flexibility in substituent design |
| Solid-phase | Wang resin, HATU | 82 | 99 | High purity, automation-friendly |
Optimization Challenges and Solutions
Byproduct Formation in Cyclocondensation
Low Yields in Reductive Amination
- Issue : Over-reduction of the imine intermediate.
- Solution : Employ milder reductants (e.g., NaBH(OAc)₃) and subzero temperatures.
Characterization and Quality Control
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 6.73 (s, pyrazole-H) and δ 3.96 (s, CH₂NH₂).
- LC-MS : [M+H]⁺ at m/z 139.16.
- HPLC : >98% purity using C18 column (ACN/H2O gradient).
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Research indicates that compounds with the pyrazolo[3,2-b][1,3]oxazole moiety exhibit significant biological activities. Notable applications include:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported the synthesis of substituted pyrazoles which displayed promising anti-proliferative effects against breast cancer cell lines (MCF7 and MDA-MB231) and others like SKOV-3 (ovarian cancer) and A549 (lung cancer) .
- Antimicrobial Properties : Pyrazolo derivatives have been tested for their antibacterial and antifungal activities. Some compounds demonstrated notable efficacy against Gram-positive bacteria and fungi in vitro .
- Neuroprotective Effects : There is emerging evidence suggesting that certain pyrazolo compounds can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Research
A recent study synthesized a library of pyrazolo derivatives and evaluated their cytotoxicity against several tumor cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. For example, compounds with halogen substitutions showed increased potency against MCF7 cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various pyrazolo derivatives. The study identified several compounds that exhibited strong inhibitory effects against both bacterial strains and fungal species, suggesting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo-oxazole vs. The imidazole ring in the thiazole analog introduces an additional nitrogen, which may enhance hydrogen-bonding interactions.
- Pyrazolo-oxazole vs. Pyridine-imidazole () : The pyridine-imidazole hybrid lacks the fused bicyclic system, reducing steric hindrance and possibly improving synthetic accessibility.
Substituent Effects
- Primary Amine (-CH2NH2) : Present in all analogs, this group enables conjugation with carboxylic acids or carbonyl groups, making these compounds versatile intermediates.
- Electron-Withdrawing Groups (e.g., -Br, -COOH) : The bromine and carboxylic acid substituents in the 7-bromo analog () increase electrophilicity, favoring nucleophilic substitution or metal-catalyzed coupling reactions.
Biological Activity
1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
- CAS Number : 2680539-62-0
Research indicates that compounds related to pyrazolo[3,2-b][1,3]oxazole structures exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The mechanisms through which these compounds exert their effects often involve modulation of signaling pathways and interaction with specific cellular targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound:
- In Vitro Studies :
- A study evaluated the cytotoxic effects of pyrazolo derivatives against various cancer cell lines. The results showed significant antiproliferative activity with sub-micromolar GI(50) values in multiple tumor types .
- Another investigation highlighted that related compounds induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential for therapeutic application in oncology .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is influenced by their structural characteristics. For instance:
- Substituents on the pyrazole ring can enhance or diminish activity against specific cancer types.
- The presence of halogen atoms has been associated with increased potency against certain tumor cells .
Case Studies
- Cytotoxicity Against Breast Cancer :
- Synergistic Effects :
Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | < 1 | Induction of apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | < 0.5 | Inhibition of NF-κB and promotion of p53 |
| Synergistic Effect | Combination with Doxorubicin | Variable | Enhanced apoptosis through combined pathways |
Q & A
Q. Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Brominated precursors, base (K₂CO₃) | Core formation |
| Alkylation | NaBH₄, NH₃/MeOH | Methanamine introduction |
| Purification | DCM/MeOH (95:5), recrystallization | Isolation of pure product |
What characterization techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methanamine protons resonate at δ ~3.8–4.2 ppm, while aromatic protons in the pyrazole ring appear at δ ~7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 179.0252 Da for related analogs) .
- X-ray Crystallography : Tools like SHELX or ORTEP-III validate 3D structure and hydrogen-bonding networks .
Q. Example NMR Peaks :
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Methanamine (-CH₂NH₂) | 3.81 | Singlet | |
| Pyrazole C-H | 7.46 | Doublet (J = 9.6 Hz) | |
| Oxazole C-H | 8.19 | Singlet |
What structural features influence the reactivity of this compound?
Answer:
- Bicyclic Core : The fused pyrazolo-oxazole system creates electron-rich regions, enhancing susceptibility to electrophilic substitution .
- Hydrogen Bonding : The methanamine group participates in H-bonding, affecting solubility and crystal packing (e.g., N-H⋯O interactions) .
- Steric Effects : Substituents on the oxazole ring modulate steric hindrance, impacting reaction kinetics .
How can reaction conditions be optimized for derivatives of this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while ethanol or THF improves solubility for alkylations .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve cross-coupling reactions, while Lewis acids (e.g., ZnCl₂) facilitate cyclizations .
- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during sensitive steps (e.g., amine protection) .
What computational methods aid in studying its electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, electron-deficient oxazole rings may favor nucleophilic attacks .
- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to guide drug design .
- Crystallographic Software : SHELXL refines X-ray data to map electrostatic potentials .
How should researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pyrazole derivatives in ).
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in complex spectra .
What strategies improve the solubility of this compound for biological assays?
Answer:
- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility .
- Salt Formation : Hydrochloride salts (e.g., methanamine·HCl derivatives) increase polarity .
- Derivatization : Introduce hydroxyl or carboxyl groups via post-synthetic modifications .
How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation : Modify the oxazole/pyrazole rings with halogens or methyl groups to assess bioactivity changes .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) and correlate activity with electronic/steric parameters .
- QSAR Models : Use computational tools to predict activity based on descriptors like logP or polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
